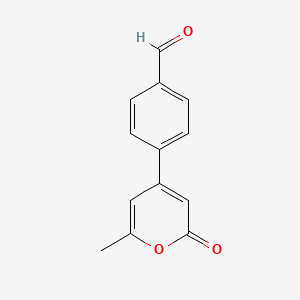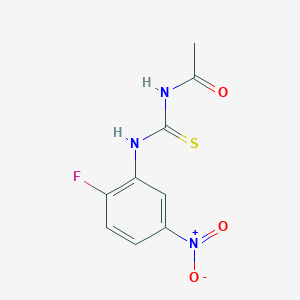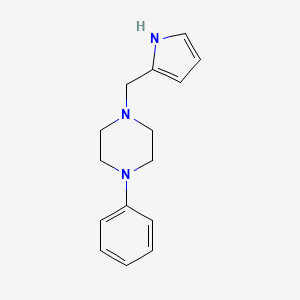
Methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester is a specialized chemical compound with a unique structure that combines the properties of methanesulfonic acid, trifluoro groups, and oxazolyl esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester typically involves the reaction of methanesulfonic acid with trifluoroacetic anhydride to form the trifluoro derivative. This intermediate is then reacted with 2-(bromomethyl)-4-oxazole under controlled conditions to yield the final ester product. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Esterification and Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while hydrolysis can produce methanesulfonic acid and the corresponding alcohol.
Aplicaciones Científicas De Investigación
Methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Material Science: It can be used in the development of new materials with specialized properties, such as polymers or coatings.
Biological Research: The compound can be used to study the effects of trifluoro and oxazolyl groups on biological systems, providing insights into their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester involves its interaction with specific molecular targets. The trifluoro group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. The oxazolyl ester moiety can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methanesulfonic acid, trifluoro-, 2-(chloromethyl)-4-oxazolyl ester
- Methanesulfonic acid, trifluoro-, 2-(iodomethyl)-4-oxazolyl ester
- Methanesulfonic acid, trifluoro-, 2-(methyl)-4-oxazolyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, 2-(bromomethyl)-4-oxazolyl ester is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and methyl counterparts. This unique reactivity makes it valuable in specific synthetic applications where selective substitution or reactivity is required.
Propiedades
Número CAS |
348084-45-7 |
|---|---|
Fórmula molecular |
C5H3BrF3NO4S |
Peso molecular |
310.05 g/mol |
Nombre IUPAC |
[2-(bromomethyl)-1,3-oxazol-4-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C5H3BrF3NO4S/c6-1-3-10-4(2-13-3)14-15(11,12)5(7,8)9/h2H,1H2 |
Clave InChI |
HVXKAPZHZLHICV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(O1)CBr)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
![2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14240580.png)


![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)

![1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14240614.png)
![3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile](/img/structure/B14240615.png)
![2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B14240618.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-](/img/structure/B14240635.png)


